4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
This compound belongs to the bicyclo[2.2.1]heptane carboxamide family, characterized by a rigid bicyclic core with a 2-oxabicyclo[2.2.1]heptane skeleton. The structure includes a 3-oxo group, 4,7,7-trimethyl substituents, and a carboxamide moiety linked to a 3-(morpholin-4-yl)propyl chain. The morpholine group enhances solubility and pharmacokinetic properties, making it relevant in medicinal chemistry for optimizing drug-like characteristics.
Properties
Molecular Formula |
C17H28N2O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4,7,7-trimethyl-N-(3-morpholin-4-ylpropyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C17H28N2O4/c1-15(2)16(3)5-6-17(15,23-14(16)21)13(20)18-7-4-8-19-9-11-22-12-10-19/h4-12H2,1-3H3,(H,18,20) |
InChI Key |
KOAGUSIWENDLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NCCCN3CCOCC3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Bicyclic Heptane Core: This step involves the cyclization of a suitable precursor, such as a diene, under specific conditions to form the bicyclic structure.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Enzyme Inhibition Studies
The compound is utilized in research focused on enzyme inhibition, particularly in the context of drug discovery. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to the development of new inhibitors for therapeutic purposes.
Material Science
In industrial applications, this compound can serve as a building block for synthesizing new materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as strength, flexibility, or thermal stability.
Research has shown that 4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide exhibits notable biological activity:
- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound may inhibit the growth of certain cancer cell lines by modulating signaling pathways involved in cell division and survival.
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
Similar Compounds
A comparison with structurally related compounds highlights the uniqueness of 4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide:
| Compound Name | Structural Features | Applications |
|---|---|---|
| 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide | Quinoline ring instead of morpholine | Anticancer research |
| 3-morpholin-4-yl-N-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl)propanamide | Similar bicyclic structure | Drug development |
Uniqueness
The combination of functional groups and the specific bicyclic structure make this compound particularly valuable for drug development and material science applications.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The morpholine ring can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with analogs:
*Estimated based on structural extension of ’s compound.
†Predicted lower logP due to polar morpholine group.
‡Higher logP inferred from trifluoromethyl’s hydrophobicity.
Key Observations:
- Molecular Weight: The target compound’s morpholinopropyl chain increases molecular weight compared to simpler aryl substituents (e.g., 3,4-difluorophenyl in ).
- Lipophilicity (logP): The morpholine group reduces logP (~2.5) compared to fluorinated analogs (logP >3.2), enhancing aqueous solubility. The trifluoromethylphenyl analog likely exhibits higher logP due to the CF₃ group.
Biological Activity
The compound 4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic amide that features a morpholine moiety, which is known for its biological activity in various therapeutic contexts. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure includes a bicyclic framework with a carboxamide functional group and a morpholine ring, which contributes to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Kinase Modulation : The compound has been shown to modulate protein kinase activity, which is crucial for regulating various cellular processes such as proliferation and apoptosis .
- Receptor Interaction : It interacts with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and synaptic plasticity.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, which could be beneficial in reducing oxidative stress-related damage in cells.
Table 1: Summary of Biological Activities
Case Study 1: Cancer Research
In a study focusing on cancer cell lines, 4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide demonstrated significant inhibition of tumor growth in vitro. The mechanism was linked to the downregulation of specific oncogenes and upregulation of tumor suppressor genes, suggesting its potential as an anticancer agent.
Case Study 2: Neurological Disorders
Another investigation evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could significantly reduce neuronal apoptosis and improve cognitive function in animal models of Alzheimer’s disease. The underlying mechanism was hypothesized to involve modulation of neuroinflammatory pathways.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and specificity. For instance:
- Structural Modifications : Alterations in the morpholine substituent have been shown to affect binding affinity to target proteins.
- Combination Therapies : Studies are exploring the efficacy of this compound in combination with other therapeutic agents, particularly in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
